Ethyl 3-aminopyridazine-4-carboxylate
Overview
Description
Ethyl 3-aminopyridazine-4-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3,(H2,8,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 167.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Ethyl 3-aminopyridazine-4-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, it's used in creating functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, which have potential applications in medicinal chemistry (Arrault et al., 2002). Moreover, it's also utilized in the preparation of naphthyridine derivatives, a process significant for pharmaceutical development (Balogh et al., 2009).
Development of Anti-inflammatory Compounds
Research has shown the usefulness of this compound in developing anti-inflammatory compounds. The ethyl esters of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, prepared from 3-aminopyridazines, have been tested for their anti-inflammatory activity (Abignente et al., 1977).
Synthesis of Anticancer Agents
This compound plays a role in synthesizing potential anticancer agents. Its derivatives, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, have been evaluated for their effects on cell proliferation and leukemia survival rates, marking its significance in oncological research (Temple et al., 1983).
Novel Synthetic Approaches
This compound is also central in novel synthetic approaches for various pharmacologically relevant compounds. For example, it's used in the reductive cleavage of isoxazolo[3,4-d]pyridazinones to create pyridazinones with specific functionalizations (Piaz et al., 1991).
Development of Gastric Antisecretory Agents
Another significant application is in synthesizing gastric antisecretory agents. Derivatives of this compound have been shown to possess potent gastric antisecretory properties, making them potential candidates for treating gastrointestinal disorders (Santilli et al., 1987).
Safety and Hazards
Ethyl 3-aminopyridazine-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it comes into contact with the eyes. It’s also potentially hazardous if inhaled .
Properties
IUPAC Name |
ethyl 3-aminopyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSPBHZJUQSYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739335 | |
Record name | Ethyl 3-aminopyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716325-02-9 | |
Record name | Ethyl 3-aminopyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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